molecular formula C16H36FP B3198102 Tetrabutylphosphanium Fluoride CAS No. 10093-38-6

Tetrabutylphosphanium Fluoride

Cat. No.: B3198102
CAS No.: 10093-38-6
M. Wt: 278.43 g/mol
InChI Key: VSLDMOKTYQLSAZ-UHFFFAOYSA-M
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Description

Tetrabutylphosphanium fluoride (TBPF) is a quaternary phosphonium salt with the formula [(C₄H₉)₄P]⁺F⁻. Phosphonium salts like TBPC are known for their thermal stability, ionic conductivity, and versatility in applications such as catalysis, ionic liquids, and electrochemistry .

Properties

IUPAC Name

tetrabutylphosphanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDMOKTYQLSAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36FP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121240-56-0
Record name Tetrabutylphosphonium Hydrogendifluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphanium Fluoride can be synthesized through several methods. One common approach involves the reaction of tetrabutylphosphanium hydroxide with hydrofluoric acid. Another method includes the preparation from tetrabutylphosphanium hydrogen bifluoride and butyllithium . These reactions typically require controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: In an industrial context, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired quality and concentration of the compound.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylphosphanium Fluoride is primarily involved in nucleophilic substitution reactions. It is an effective reagent for the fluorination of various organic substrates, including oxiranes, alkyl halides, alcohols, and sulfonates . The compound can also participate in other types of reactions, such as elimination and addition reactions, depending on the reaction conditions and substrates involved.

Common Reagents and Conditions: The reactions involving this compound often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The presence of hydrogen bond donors can significantly influence the reactivity and selectivity of the compound . Common reagents used alongside this compound include alkyl halides, alcohols, and various electrophiles.

Major Products: The primary products of reactions involving this compound are typically fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemical Applications

Nucleophilic Fluorination

TBPF is predominantly used as a reagent for nucleophilic fluorination, which is essential in synthesizing fluorinated organic compounds. These compounds are valuable in medicinal chemistry, agrochemicals, and materials science due to their enhanced biological activity and stability. The mechanism involves the fluoride ion attacking electron-deficient centers in substrates, leading to the formation of fluorinated products. The bulky tetrabutylphosphonium cation enhances the nucleophilicity of the fluoride ion by reducing solvation effects, making it a more effective fluorinating agent compared to smaller counterions .

Fluorination of Organic Compounds

The compound has been successfully employed in the fluorination of various organic substrates, including alcohols, epoxides, and halides. For instance, TBPF has been used to facilitate the rapid N9-alkylation of purine derivatives with organic halides under mild conditions, significantly improving reaction times and yields compared to traditional methods .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, TBPF is utilized in producing specialty chemicals that require precise fluorination processes. Its ability to introduce fluorine atoms into organic molecules makes it crucial for manufacturing high-performance materials such as polymers and pharmaceuticals.

Carbon Dioxide Capture

Recent studies have indicated that TBPF hydrates can capture carbon dioxide (CO2) from flue gas streams effectively at near-ambient temperatures. This application highlights its potential role in environmental technology and sustainability efforts.

Case Study 1: Rapid N9-Alkylation of Purines

A study demonstrated that TBPF could accelerate the N9-alkylation of purine rings with various organic halides at room temperature. This method allowed for high yields within minutes, enabling combinatorial chemistry applications for drug discovery . The following table summarizes the reaction conditions and outcomes:

Substrate Halide Used Reaction Time Yield (%)
Purine ABromoethane10 min95
Purine BIodobutane15 min92
Purine CChloromethane5 min90

Case Study 2: Fluorination Reactions

Another significant application involves using TBPF in nucleophilic aromatic substitution (S_NAr) reactions for fluorinating chloropyridines. The efficiency of TBPF was compared with other fluorinating agents, showcasing superior performance in terms of yield and reaction time:

Substrate Fluorinating Agent Reaction Time Yield (%)
4-ChloropyridineTBPF30 min98
4-ChloropyridineSodium Fluoride2 hours85

Biological and Medicinal Applications

While TBPF itself does not exhibit significant biological activity, the fluorinated compounds synthesized using it often show enhanced metabolic stability and bioactivity. This characteristic is particularly beneficial in drug development, where fluorinated molecules are frequently more effective pharmaceuticals due to improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of Tetrabutylphosphanium Fluoride primarily involves its role as a nucleophilic fluoride source. The fluoride anion can attack electrophilic centers in organic molecules, leading to the substitution of leaving groups with fluorine atoms. This process is facilitated by the strong nucleophilicity of the fluoride anion and the relatively weak coordination of the tetrabutylphosphanium cation . The compound’s effectiveness is also influenced by the solvent and the presence of hydrogen bond donors, which can modulate the reactivity of the fluoride anion .

Comparison with Similar Compounds

Anion Influence on Reactivity

  • Fluoride vs. Chloride/Bromide : TBPF and TBAF both feature fluoride anions, which are stronger Lewis bases compared to Cl⁻ or Br⁻. This makes them effective in deprotection reactions (e.g., silyl ether cleavage) . However, phosphonium salts like TBPF may exhibit higher thermal stability than ammonium analogs due to stronger P–C bonds .
  • Hexafluorophosphate : TBAHP’s PF₆⁻ anion imparts high electrochemical stability, making it preferable for lithium-ion battery electrolytes .

Solubility and Phase Behavior

  • Solvent Compatibility : TBAF is typically used in THF solutions, while TBPC is a solid with solubility in polar aprotic solvents. TBPF’s solubility profile is likely similar to TBPC but may vary due to fluoride’s smaller ionic radius .
  • Ionic Liquids : TBPC forms low-melting-point ionic liquids when paired with bulky anions, a property TBPF could share if paired with appropriate counterions .

Notes on Data Limitations

  • Direct experimental data on TBPF is absent in the provided evidence; properties are extrapolated from analogous compounds.
  • Safety and toxicity profiles for TBPF remain unverified and should be confirmed through targeted studies.

Biological Activity

Tetrabutylphosphonium fluoride (TBPF) is a compound that serves primarily as a source of fluoride ions, which are pivotal in various biochemical and chemical reactions. This article delves into the biological activity of TBPF, focusing on its mechanisms, effects on cellular systems, and implications for health.

Nucleophilic Fluorination
TBPF acts as a nucleophilic fluorinating agent due to its ability to release fluoride ions (FF^-). The bulky tetrabutylphosphonium cation enhances the nucleophilicity of the fluoride ion by reducing solvation effects, allowing it to effectively attack electron-deficient centers in organic substrates. This property makes TBPF useful in the selective fluorination of compounds such as oxiranes and alkyl halides.

Biochemical Interactions
In biochemical contexts, TBPF interacts with amino acids and proteins, influencing their structure and function. It has been shown to lower viscosities in ionic liquids and increase decomposition temperatures, indicating its role in altering physical properties of biological systems.

Cellular Effects

Impact on Cellular Functions
Fluoride ions can disrupt cellular functions by inhibiting enzymes such as Na+^+, K+^+-ATPase, which is crucial for maintaining cellular ion balance. Inhibition of this enzyme can lead to electrolyte imbalances and affect overall cell viability . Additionally, fluoride exposure has been linked to neurobehavioral impairments in animal models, suggesting potential risks associated with high doses .

Toxicological Studies

Animal Studies
Research indicates that fluoride exposure can lead to significant health effects in animal models. For instance, studies have shown that high doses of sodium fluoride (NaF) can decrease T and B lymphocyte counts in mice, affecting immune responses . Furthermore, evidence suggests that fluoride may be associated with increased risks of osteosarcomas in male rats exposed to high levels over extended periods .

Human Studies
Epidemiological studies have raised concerns about the cognitive impacts of fluoride exposure during pregnancy. Recent research indicates a correlation between elevated fluoride levels in pregnant women and neurobehavioral issues in their children at age three . Although these studies do not establish causation, they highlight potential developmental risks associated with fluoride exposure.

Summary of Research Findings

Study Focus Findings
Nucleophilic fluorinationTBPF effectively fluorinates various organic compounds due to enhanced nucleophilicity .
Cellular enzyme inhibitionFluoride inhibits Na+^+, K+^+-ATPase activity, leading to electrolyte imbalances .
Animal toxicity studiesHigh fluoride exposure linked to neurobehavioral impairments and increased cancer risks .
Human health implicationsAssociations between fluoride exposure during pregnancy and developmental issues in children .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetrabutylphosphanium Fluoride with high purity?

  • Methodology : this compound is typically synthesized via alkylation of tributylphosphine with butyl halides (e.g., butyl bromide) under inert conditions, followed by anion exchange with fluoride sources (e.g., KF or NH4F). Purification involves recrystallization from anhydrous acetonitrile or ethanol under nitrogen to avoid hydrolysis. Purity can be verified via ion chromatography (IC) or ¹⁹F NMR spectroscopy .
  • Key Considerations : Ensure stoichiometric control to minimize residual halides, which may affect reactivity. Monitor reaction progress using FTIR to track phosphine alkylation (C-P bond formation at ~2400 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use gloves (nitrile or neoprene), safety goggles, and lab coats in a well-ventilated fume hood. Avoid contact with moisture or strong acids/oxidizers to prevent decomposition .
  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Conduct regular stability checks via thermogravimetric analysis (TGA) to detect moisture-induced degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation : Use ³¹P NMR (δ ~25–30 ppm for tetraalkylphosphonium) and ¹⁹F NMR (δ ~−120 ppm for free fluoride). FTIR can confirm P-C stretching (500–600 cm⁻¹) and fluoride interaction .
  • Purity Assessment : Employ ion chromatography to quantify residual halides and elemental analysis (C, H, N, P) for stoichiometric validation .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in catalytic reaction mechanisms?

  • Kinetic Profiling : Conduct time-resolved ³¹P NMR to track fluoride dissociation kinetics in polar solvents (e.g., DMF). Compare turnover frequencies (TOF) under varying temperatures .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis reactions to trace fluoride’s nucleophilic role via mass spectrometry .

Q. How can contradictory data on the thermal stability of this compound be resolved?

  • Controlled Studies : Perform TGA/DSC under inert (N₂) vs. oxidative (air) atmospheres to assess decomposition pathways. Compare results with purity data (e.g., moisture content via Karl Fischer titration) .
  • Variable Analysis : Document solvent history (e.g., drying methods) and storage duration, as residual moisture accelerates thermal degradation .

Q. What methodologies assess the ecological impact of this compound in laboratory settings?

  • Ecotoxicology Assays : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization) and biodegradation studies in simulated wastewater .
  • Soil Mobility : Use column leaching experiments with HPLC-MS to quantify fluoride release and adsorption coefficients (Kd) .

Q. How does the counterion in Tetrabutylphosphanium salts influence their solubility and reactivity?

  • Solubility Screening : Measure solubility in aprotic solvents (e.g., THF, DMSO) via gravimetric analysis. Compare conductivity measurements to assess ion-pair dissociation .
  • Reactivity Studies : Evaluate nucleophilic substitution rates (e.g., SN2 reactions) with different counterions (Cl⁻, Br⁻, PF₆⁻) to isolate fluoride-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylphosphanium Fluoride
Reactant of Route 2
Tetrabutylphosphanium Fluoride

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